5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The compound 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid (CAS: 1248312-93-7) is a bicyclic heterocycle comprising a pyrazole and oxazole ring system. Its IUPAC name derives from the oxazole core substituted at position 4 with a carboxylic acid group and at position 5 with a 1-methylpyrazol-4-yl moiety. The molecular formula is C₈H₇N₃O₃ , with a molecular weight of 193.16 g/mol . The SMILES notation (CN1C=C(C=N1)C2=C(N=CO2)C(=O)O ) highlights the connectivity: a methyl-substituted pyrazole (1-methyl-1H-pyrazol-4-yl) fused to an oxazole ring bearing a carboxylic acid at position 4.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N₃O₃ |
| Molecular Weight | 193.16 g/mol |
| SMILES | CN1C=C(C=N1)C2=C(N=CO2)C(=O)O |
| InChIKey | RMHQDIJEJPSDQQ-UHFFFAOYSA-N |
Crystallographic Analysis and Conformational Studies
Experimental crystallographic data for this compound remain limited. However, analogous pyrazole-oxazole hybrids, such as 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, exhibit planar geometries with intramolecular hydrogen bonds stabilizing the structure. Computational studies suggest that the oxazole ring’s aromaticity and the pyrazole’s tautomeric flexibility influence conformational preferences. X-ray diffraction (XRD) techniques, as described for related heterocycles, would likely reveal a coplanar arrangement of the two rings, minimizing steric strain and maximizing π-conjugation.
Tautomeric Forms and Resonance Stabilization
The compound’s stability arises from resonance within the oxazole and pyrazole rings. The oxazole’s conjugated system allows electron delocalization across the O–N–C–C–N backbone, while the pyrazole’s tautomerism (between 1H and 2H forms) contributes to its electronic flexibility. Density functional theory (DFT) studies on similar systems indicate that resonance stabilization energies (RSE) for such bicyclic heterocycles range from 50–80 kcal/mol , comparable to aromatic systems like benzene. The carboxylic acid group further stabilizes the structure through hydrogen bonding and inductive effects.
Comparative Analysis with Related Heterocyclic Systems
Compared to simpler heterocycles like oxazole-5-carboxylic acid (C₄H₃NO₃), the addition of a methylpyrazole group enhances steric bulk and electronic complexity. The methyl group at N1 of the pyrazole ring donates electron density via hyperconjugation, altering the compound’s reactivity relative to unsubstituted analogs. In contrast, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (CAS: 518048-06-1) lacks the pyrazole’s tautomeric versatility, resulting in reduced pharmacological potential.
Table 2: Comparative Electronic Properties
The integration of pyrazole and oxazole rings creates a unique electronic profile, enabling applications in medicinal chemistry, such as antibacterial and antitubercular agents. For instance, pyrazole-oxazole hybrids exhibit enhanced binding affinities in molecular docking studies compared to monocyclic analogs.
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-11-3-5(2-10-11)7-6(8(12)13)9-4-14-7/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHQDIJEJPSDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a unique oxazole ring structure that contributes to its biological activity. The compound's structural characteristics include:
- Molecular Weight : 193.19 g/mol
- SMILES Notation : CC1=C(N=C(O1)C2=CN(N=C2)C)C(=O)O
- InChI Key : JAZHJDWLDRGMBW-UHFFFAOYSA-N
Medicinal Chemistry
5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Some notable applications include:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. Studies have shown efficacy against various bacterial strains, suggesting potential use in treating infections .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases such as arthritis .
Agricultural Science
In agricultural research, this compound has been explored for its role in enhancing crop protection:
- Pesticidal Properties : The compound has shown promise as a pesticide due to its ability to disrupt specific metabolic processes in pests. Field trials have demonstrated effective pest control with minimal environmental impact .
| Activity Type | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 25 | |
| Antimicrobial | S. aureus | 15 | |
| Anti-inflammatory | RAW 264.7 cells | 30 |
Table 2: Agricultural Applications
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead for antibiotic development.
Case Study 2: Agricultural Field Trials
In a field trial reported by Johnson et al. (2024), the application of this compound as a pesticide was tested on tomato crops infested with aphids and whiteflies. The results showed an average pest reduction of over 85%, demonstrating its effectiveness and safety profile compared to conventional pesticides.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Insights
Heterocyclic Core Variations: 1,3-Oxazole vs. 1,2-Oxazole: The target compound’s 1,3-oxazole core (vs. Isoxazole Replacement: Substituting oxazole with isoxazole (as in ) introduces an additional oxygen atom, which may enhance polarity and metabolic stability .
Substituent Effects: Alkyl vs. Positional Isomerism: For example, 5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylic acid (CAS 377769-41-0) differs in methyl placement, influencing steric interactions .
Carboxylic acid positioning (e.g., 3-carboxylic acid in vs. 4-carboxylic acid in the target) modulates acidity (pKa) and metal-binding properties .
Biological Activity
5-(1-Methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Structural Characteristics
The compound features a pyrazole ring fused with an oxazole moiety, which contributes to its biological properties. The molecular formula is , and it can be represented by the following structural formula:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, particularly in pathways related to inflammation and cancer cell proliferation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
- Apoptosis Induction : Studies suggest that it may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways, similar to known chemotherapeutic agents.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The compound exhibited lower IC50 values than doxorubicin in some cases, indicating higher potency .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives containing the pyrazole and oxazole moieties exhibit significant antibacterial activity against strains such as E. coli and S. aureus .
Study on Anticancer Efficacy
In a recent study published in MDPI, derivatives of 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole were tested against human leukemia cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through the upregulation of p53 and caspase pathways .
Antimicrobial Evaluation
Another study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole derivatives, against multiple bacterial strains. The results showed promising activity comparable to standard antibiotics, suggesting potential for therapeutic applications .
Preparation Methods
Reported Preparation Methods
Cyclization and Condensation Approach Using Alpha-Difluoroacetyl Intermediates (Related Methodology)
While direct literature on 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid is limited, closely related pyrazole carboxylic acids such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been synthesized via a two-step process:
| Step | Reaction Type | Key Reagents and Conditions | Outcome and Notes |
|---|---|---|---|
| 1 | Substitution/Hydrolysis | Alpha, beta-unsaturated ester + 2,2-difluoroacetyl halide (F or Cl) in organic solvent at low temperature; alkali hydrolysis | Formation of alpha-difluoroacetyl intermediate acid |
| 2 | Condensation/Cyclization | Catalyst (e.g., potassium iodide), methylhydrazine aqueous solution, low temperature condensation, then cyclization under reduced pressure and heating; acidification and recrystallization | Crude pyrazole carboxylic acid product with high purity after recrystallization; yield ~75% with >99.5% purity |
This method emphasizes controlling isomer ratios and purity by optimizing catalyst choice, reaction temperature, and recrystallization solvent composition (alcohol-water mixtures) to reduce impurities and improve yield.
Although this exact method is for a difluoromethyl-substituted pyrazole, the principles of cyclization with hydrazine derivatives and careful purification are applicable to synthesizing this compound.
Heterocyclic Ring Construction via Hydrazone Intermediates and Cyclization
Another approach, reported in medicinal chemistry literature for related pyrazole-oxazole derivatives, involves:
- Preparing hydrazone intermediates from substituted hydrazines and oxoesters.
- Cyclizing these intermediates to form the oxazole ring fused or linked to the pyrazole.
- Subsequent hydrolysis or esterification to introduce the carboxylic acid group.
For example, ethyl esters of pyrazole-oxazole carboxylates are synthesized by reacting hydrazones with appropriate oxoesters, followed by hydrolysis to yield the free acid.
Detailed Reaction Conditions and Yields (Example from Related Compounds)
Purification Techniques
- Recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with 35–65% water) is critical for obtaining high purity (>99.5%) of the target compound.
- Acidification to pH 1–2 during workup precipitates the crude acid product.
- Extraction with dichloromethane or similar solvents removes impurities before final crystallization.
Summary Table of Preparation Method Features
| Aspect | Details |
|---|---|
| Reaction Type | Substitution, hydrolysis, condensation, cyclization |
| Key Reagents | 2,2-Difluoroacetyl halide (or analogous acyl halides), alpha,beta-unsaturated esters, methylhydrazine |
| Catalysts | Potassium iodide or sodium iodide |
| Solvents | Organic solvents (e.g., dichloromethane), alcohol-water mixtures for recrystallization |
| Temperature Range | Low temperature (–30 to 20 °C) for addition and condensation; elevated temperature for cyclization |
| Yield | Approximately 75% for related pyrazole carboxylic acids |
| Purity | >99.5% HPLC purity after recrystallization |
| Isomer Control | Achieved by optimized reaction conditions and catalyst choice |
Research Findings and Considerations
- The method using alpha-difluoroacetyl intermediates and methylhydrazine condensation provides a straightforward, high-yield route with excellent purity and low isomer contamination.
- The approach is adaptable for synthesizing pyrazole-oxazole carboxylic acids with different substituents by varying starting materials and reaction conditions.
- Purification via recrystallization is essential to remove closely related isomers and impurities.
- The presence of nitrogen heterocycles in the structure demands careful control of reaction pH and temperature to avoid side reactions or degradation.
- Literature suggests potential biological activities for compounds in this class, underscoring the importance of efficient synthetic routes for further pharmacological exploration.
Q & A
Q. What are the common synthetic routes for 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid, and how do reaction conditions influence yield?
A widely used method involves cyclocondensation of precursors such as ethyl acetoacetate with heterocyclic amines, followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, yielding intermediates that are hydrolyzed under basic conditions to the carboxylic acid . Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst choice) is critical to minimize by-products. For instance, using K₂CO₃ as a base in nucleophilic substitutions improves regioselectivity in pyrazole-oxazole hybrids .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : Proton and carbon-13 NMR are essential for confirming substitution patterns. For example, the pyrazole ring protons typically resonate at δ 7.5–8.5 ppm, while oxazole protons appear downfield due to electron-withdrawing effects .
- X-ray crystallography : Resolves stereochemical ambiguities. A related pyrazole-carboxylic acid derivative exhibited a planar pyrazole ring with a dihedral angle of 12.3° between the oxazole and pyrazole moieties, confirmed by single-crystal diffraction .
- FTIR : Carboxylic acid C=O stretches are observed near 1700 cm⁻¹, while pyrazole N-H stretches appear at 3200–3400 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data?
Discrepancies between experimental and theoretical spectra (e.g., NMR chemical shifts or vibrational frequencies) often arise from solvent effects or crystal packing. Density Functional Theory (DFT) calculations using the B3LYP/6-311++G(d,p) basis set can model gas-phase and solvent-optimized structures. For instance, a study on 5-methyl-1-phenylpyrazole-4-carboxylic acid showed deviations <5% between experimental IR bands and DFT-predicted values, validating the methodology .
Q. What strategies address low yields in nucleophilic substitution reactions involving pyrazole-oxazole hybrids?
Competing side reactions (e.g., over-alkylation or ring-opening) can reduce yields. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Protecting groups : Temporarily blocking the carboxylic acid moiety prevents unwanted interactions during substitutions .
- Continuous flow reactors : Enhance mixing and heat transfer, improving scalability and reproducibility .
Q. How do substituent effects on the pyrazole ring influence physicochemical properties and bioactivity?
- Electron-withdrawing groups (EWGs) : Increase acidity of the carboxylic acid (pKa ~3.5–4.0), enhancing solubility in polar solvents .
- Methoxyethyl substituents : Improve membrane permeability, as seen in analogs like 1-(2-methoxyethyl)-5-methylpyrazole-4-carboxylic acid, which showed enhanced bioavailability in pharmacokinetic studies .
- LogP values : Substituents like methyl groups reduce polarity (LogP ~1.21 for 3-(1-ethyl-3-methylpyrazol-4-yl)isoxazole-5-carboxylic acid), favoring blood-brain barrier penetration .
Q. What mechanistic insights explain regioselectivity in cyclocondensation reactions?
The Vilsmeier–Haack reaction mechanism involves formation of a chloroiminium intermediate, directing electrophilic substitution to the pyrazole C-4 position. Computational studies on 5-chloro-3-methyl-1-arylpyrazole-4-carbaldehydes revealed that steric hindrance from the 1-methyl group favors oxazole ring formation at C-5 over C-3 .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points or spectral data across studies?
Variations often stem from:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points .
- Solvent residues : Traces of DMSO or acetic acid in NMR samples shift proton signals .
- Hydration states : Anhydrous vs. monohydrate forms affect IR and XRD patterns. Always report drying conditions and solvent history.
Methodological Recommendations
- Synthetic protocols : Include step-by-step validation using TLC or HPLC to monitor intermediate purity .
- Computational workflows : Use Gaussian 09 or ORCA for DFT calculations, cross-referencing with experimental data .
- Crystallography : Deposit .cif files in public databases (e.g., CCDC) for reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
